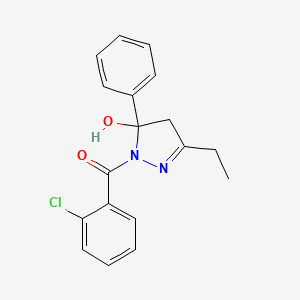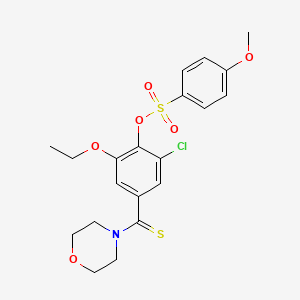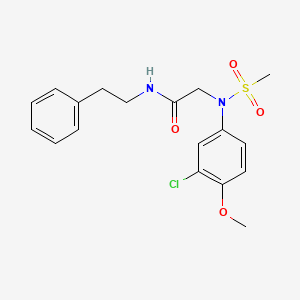![molecular formula C20H20N2O4 B4923053 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol can modulate the release of various neurotransmitters such as glutamate and GABA, leading to changes in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of glutamate and GABA release, and modulation of intracellular signaling pathways. It has also been shown to have neuroprotective effects in various models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other signaling pathways. However, the main limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol, including:
1. Further elucidation of the molecular mechanisms underlying the therapeutic effects of 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol in various neurological and psychiatric disorders.
2. Development of more potent and selective mGluR5 antagonists based on the structure of 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol.
3. Investigation of the potential role of mGluR5 in other physiological processes such as learning and memory.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol in vivo.
Conclusion:
In conclusion, 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol is a selective antagonist of mGluR5 that has been extensively used in scientific research to study the role of this receptor in various physiological and pathological processes. Its high selectivity and specificity make it a valuable tool for investigating the molecular mechanisms underlying neurological and psychiatric disorders, and for developing novel therapeutic interventions.
Méthodes De Synthèse
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol can be synthesized through a multi-step process starting from 3-methoxybenzaldehyde and 2-aminophenol. The key step involves the formation of a benzoxazole ring through a condensation reaction between the two starting materials. This is followed by carbonylation and piperidinol formation to yield the final product.
Applications De Recherche Scientifique
1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol has been used extensively in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as fragile X syndrome, autism, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(3-hydroxypiperidin-1-yl)-[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-6-2-4-13(10-16)19-21-17-8-7-14(11-18(17)26-19)20(24)22-9-3-5-15(23)12-22/h2,4,6-8,10-11,15,23H,3,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTMLUNHWICKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-Methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4922971.png)
![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)

![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923011.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)

![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)
